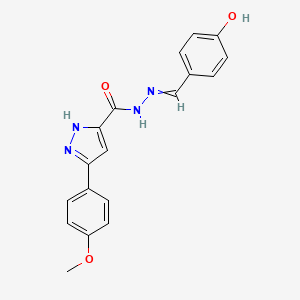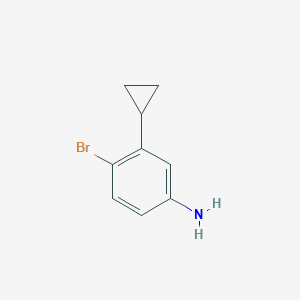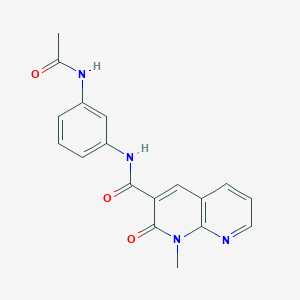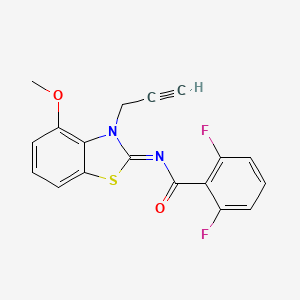
2,6-difluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and benzamide functional groups. The difluoro and methoxy groups would also contribute to the overall structure. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis, and the benzothiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might increase its stability, and the difluoro and methoxy groups might influence its polarity and solubility .Aplicaciones Científicas De Investigación
- F1816-1139 has been investigated for its potential as an antitumor and anticancer agent. Researchers have evaluated its effects against different cancer cell lines, including MCF-7 and CaCo-2 .
- Researchers have explored the antibacterial, antifungal, and antiprotozoal potential of imidazole-based molecules. F1816-1139 may play a role in combating infectious diseases .
- Inflammation is implicated in various diseases. F1816-1139, with its unique structure, has demonstrated anti-inflammatory properties in experimental models .
- Neuroinflammation contributes to neurodegenerative disorders. F1816-1139’s selective inhibition of signal transducer and activator of transcription 3 (STAT3) suggests neuroprotective effects .
- F1816-1139’s potential ulcerogenic activity warrants investigation, especially considering its structural features .
- F1816-1139’s unique structure positions it as a potential building block for novel drug candidates. Researchers may explore modifications to enhance its pharmacological properties .
Antitumor and Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Effects
Neuroprotective Potential
Ulcerogenic Activity
Chemotherapeutic Development
Mecanismo De Acción
Target of Action
Compounds containing a propargyl group, such as f1816-1139, have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative . Therefore, it’s plausible that F1816-1139 may interact with a variety of cellular targets.
Mode of Action
Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation . This suggests that F1816-1139 might interact with its targets to modulate these biochemical processes.
Biochemical Pathways
Given the reported biological activities of propargyl-containing compounds, it’s likely that f1816-1139 may influence pathways related to cell proliferation, inflammation, and neurodegeneration .
Pharmacokinetics
The presence of a propargyl group in the compound may influence its pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
Given the reported biological activities of propargyl-containing compounds, it’s plausible that f1816-1139 may exert cytotoxic effects on certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
This compound, with its propargyl group, presents an interesting avenue for future research in pharmaceutical chemistry .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-difluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O2S/c1-3-10-22-16-13(24-2)8-5-9-14(16)25-18(22)21-17(23)15-11(19)6-4-7-12(15)20/h1,4-9H,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRNVQCJDIRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=CC=C3F)F)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

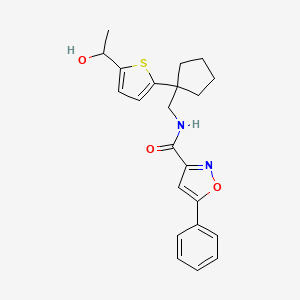

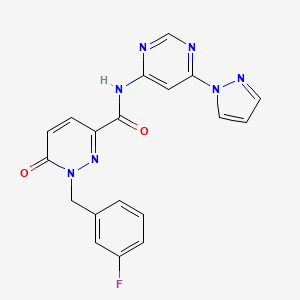

![7-(tert-butyl)-1,3-dimethyl-8-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471868.png)

![3-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2471872.png)
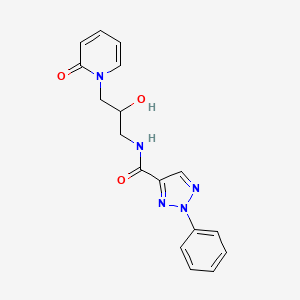
![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2471875.png)
![(2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2471877.png)
